molecular formula C16H14 B1616738 1,4-Dimethylanthracene CAS No. 781-92-0

1,4-Dimethylanthracene

Cat. No.: B1616738
CAS No.: 781-92-0
M. Wt: 206.28 g/mol
InChI Key: VQBRTNVYEIZVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylanthracene is an aromatic hydrocarbon derived from anthracene, characterized by the presence of two methyl groups attached to the 1 and 4 positions of the anthracene ring Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethylanthracene can be synthesized through several methods, including Friedel-Crafts alkylation, where anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the methylation of anthracene using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

1,4-Dimethylanthracene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in photophysical studies.

    Biology: It serves as a probe in fluorescence studies due to its strong luminescence properties.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethylanthracene involves its interaction with molecular targets through its aromatic ring system. It can participate in π-π stacking interactions and electron transfer processes. In biological systems, it can generate reactive oxygen species upon photoexcitation, leading to cell damage and apoptosis, which is the basis for its potential use in photodynamic therapy.

Comparison with Similar Compounds

    Anthracene: The parent compound, lacking the methyl groups.

    9,10-Dimethylanthracene: Another methylated derivative with methyl groups at the 9 and 10 positions.

    1,2-Dimethylanthracene: A derivative with methyl groups at the 1 and 2 positions.

Uniqueness: 1,4-Dimethylanthracene is unique due to its specific substitution pattern, which affects its photophysical properties and reactivity. Compared to other methylated anthracenes, it exhibits different fluorescence quantum yields and reaction pathways, making it valuable for specific applications in materials science and photochemistry.

Properties

IUPAC Name

1,4-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-8-12(2)16-10-14-6-4-3-5-13(14)9-15(11)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBRTNVYEIZVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346137
Record name 1,4-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781-92-0
Record name 1,4-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,4-dimethylanthraquinone (1 g, 4.24 mmol) suspended in 40 mL of isopropanol was added sodium borohydride (1.6 g, 42.4 mmol) in portions over 1 h at room temperature with stirring. The reaction mixture was left to stir at this temperature for an additional 30 min before heating to reflux overnight. The solution was then cooled to room temperature and quenched by pouring into 5% HCl solution. The mixture was left to stir for 1 hr and the solution was filtered to give a yellow solid. The solid was further recrystallized from ethanol to give the product 1 as a bright yellow solid (0.795 g, 92%): m.p. 70-72° C. (lit1. m.p. 74° C.); 1H NMR (300 MHz, CDCl3): 8.56 (2H, s), 8.06 (2H, dd, J=6.5 and 3.3 Hz), 7.50 (2H, dd, J=6.5 and 3.3 Hz), 7.22 (2H, s), 2.82 (6H, s); HR-MS (EI) calcd. for C16H14 (M+): 206.11, found: 206.11.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethylanthracene
Reactant of Route 2
1,4-Dimethylanthracene
Reactant of Route 3
1,4-Dimethylanthracene
Reactant of Route 4
1,4-Dimethylanthracene
Reactant of Route 5
1,4-Dimethylanthracene
Reactant of Route 6
1,4-Dimethylanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.